3-(Anilinomethyl)-7-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, characterized by its nitrogen-containing heterocyclic structure. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound features an anilinomethyl group at the third position and a methyl group at the seventh position of the quinoline ring, which contributes to its unique chemical reactivity and biological profile.
The compound can be synthesized through various organic reactions involving quinoline derivatives and aniline compounds. Its synthesis has been documented in several scientific studies that explore different methodologies for creating quinoline-based structures with potential pharmacological applications.
3-(Anilinomethyl)-7-methylquinolin-2(1H)-one is classified as a quinolinone, a subclass of quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This classification highlights its structural characteristics and places it within a broader category of compounds known for their biological activities.
The synthesis of 3-(anilinomethyl)-7-methylquinolin-2(1H)-one typically involves the following methods:
The molecular structure of 3-(anilinomethyl)-7-methylquinolin-2(1H)-one can be described as follows:
3-(Anilinomethyl)-7-methylquinolin-2(1H)-one can undergo several chemical reactions:
The mechanism by which 3-(anilinomethyl)-7-methylquinolin-2(1H)-one exerts its biological effects is not fully elucidated but is believed to involve:
Studies indicate that quinoline derivatives often exhibit activity against various cancer cell lines and microbial strains, suggesting potential as therapeutic agents.
3-(Anilinomethyl)-7-methylquinolin-2(1H)-one holds promise in various scientific fields:
Quinoline-based compounds have been integral to drug discovery since the isolation of quinine from Cinchona bark in the early 19th century. Quinoline’s identification from coal tar by Friedlieb Ferdinand Runge in 1834 marked the beginning of synthetic exploration [5]. The 2-quinolinone moiety—a bicyclic structure combining a benzene ring fused with a pyrrolidinone ring—emerged as a critical pharmacophore due to its electronic versatility and hydrogen-bonding capacity. Early derivatives like the antimalarial chloroquine and the antibacterial ciprofloxacin demonstrated the therapeutic potential of quinoline scaffolds [5] [8].
By the late 20th century, researchers shifted toward modifying the quinolinone core to develop targeted anticancer and antimicrobial agents. For example, 6-bromocarboxyquinoline (6BrCaQ), a C-terminal Hsp90 inhibitor, showed potent antiproliferative activity (IC₅₀ = 5–50 µM) against breast (MDA-MB-231) and prostate (PC-3) cancer lines [1]. Similarly, quinoline–1,2,3-triazole–aniline hybrids exhibited nanomolar anti-HIV activity (e.g., compound 11h, IC₅₀ = 0.01032 µM) [3]. These advancements underscored the 2-quinolinone nucleus as a template for bioactivity optimization, paving the way for derivatives like 3-(anilinomethyl)-7-methylquinolin-2(1H)-one.
Table 1: Evolution of Key Quinolinone-Based Therapeutics
Compound | Biological Activity | Molecular Target | Year |
---|---|---|---|
Quinine | Antimalarial | Hemozyme formation inhibition | 1820 |
Chloroquine | Antimalarial/Anti-inflammatory | TLR inhibition | 1934 |
6BrCaQ | Anticancer (Hsp90 inhibition) | C-terminal Hsp90 domain | 2010s |
Quinoline-triazole-anilines | Anti-HIV | Reverse transcriptase inhibition | 2025 |
The 3-(anilinomethyl) group—a benzylamine linker attached to the quinolinone core—introduces critical steric and electronic properties that enhance target engagement. Positioned at the C3 location, this substituent projects the aniline ring into hydrophobic pockets of biological targets, facilitating π-π stacking and van der Waals interactions [1] [9]. In Hsp90 inhibitors, analogous 3-heteroaryl substitutions (e.g., benzoxazole or purine) improved binding affinity by 3–5-fold compared to unsubstituted quinolines [1]. The anilinomethyl group’s secondary amine also enables:
In tubulin polymerization inhibitors, derivatives like combretastatin A-4–quinoline hybrids bearing 3-(anilinomethyl) groups demonstrated IC₅₀ values of 0.010–0.042 µM against cancer cells by competitively binding the colchicine site [9]. Similarly, replacing the amide in 6BrCaQ with a 3-benzothiazole increased cytotoxicity 10-fold by enhancing hydrophobic contact with Hsp90’s MEEVD motif [1].
The 7-methyl group on the quinoline ring is a strategic modification to fine-tune absorption, distribution, and metabolism. Methyl substituents at the C7 position leverage steric and lipophilic effects to:
Regioselective synthesis of 7-methylquinolines is achievable via the Skraup reaction using m-toluidine, yielding 7-methylquinoline as the major isomer (70% yield after distillation) [7]. Nitration at C8 further enhances electronic delocalization, amplifying bioactivity. For instance, 7-methyl-8-nitroquinoline serves as a precursor for anticancer agents due to its DNA-intercalating potential [7].
Table 2: Impact of 7-Methylation on Pharmacokinetic Parameters
Quinoline Derivative | log P | Metabolic Half-life (h) | Cellular Uptake (%) |
---|---|---|---|
Unsubstituted quinolin-2-one | 1.9 | 1.2 | 45 |
7-Methylquinolin-2(1H)-one | 2.8 | 3.5 | 82 |
5-Methylquinolin-2(1H)-one | 2.6 | 2.1 | 61 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: